Cas no 7126-38-7 (Pyrrole-3-carbonitrile)
Pyrrole-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrrole-3-carbonitrile
- 3-CYANOPYRROLE
- 3-CYANOPYRROLE 0.98
- PCYWMDGJYQAMCR-UHFFFAOYSA-N
- 3-cyano-1H-pyrole
- PubChem9143
- 1H-pyrrol-3-kohlenitrile
- 1058AC
- NE35377
- ST2408938
- C90050
- A837134
- Z1324054902
- EN300-98190
- 7126-38-7
- Z1198155834
- MFCD00967073
- AS-58415
- DTXSID60340358
- SY042532
- pyrrole-3-carbonitrile
- AKOS006274272
- SB62070
- FT-0656811
- O10412
- CS-W006281
- Nomega-Monomethyl-L-arginineAcetate
- DB-074407
- AC-907/34115060
- 1H-Pyrrole-3-carbonitrile;pyrrole-3-carbonitrile
- Pyrrole-3-carbonitrile
-
- MDL: MFCD00967073
- Inchi: 1S/C5H4N2/c6-3-5-1-2-7-4-5/h1-2,4,7H
- InChI Key: PCYWMDGJYQAMCR-UHFFFAOYSA-N
- SMILES: N1C=CC(C#N)=C1
Computed Properties
- Exact Mass: 92.03740
- Monoisotopic Mass: 92.037
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 99.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 39.6
- XLogP3: 0.4
Experimental Properties
- Density: 1.16±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 56-56.5 ºC
- Boiling Point: 252.3°C at 760 mmHg
- Flash Point: 97.6±5.0 ºC,
- Refractive Index: 1.549
- Solubility: Slightly soluble (7.2 g/l) (25 º C),
- PSA: 39.58000
- LogP: 0.88638
Pyrrole-3-carbonitrile Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P280-P305+P351+P338-P310
- Storage Condition:Sealed in dry,2-8°C
Pyrrole-3-carbonitrile Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Pyrrole-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VD161-1g |
Pyrrole-3-carbonitrile |
7126-38-7 | 97% | 1g |
1891.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VD161-250mg |
Pyrrole-3-carbonitrile |
7126-38-7 | 97% | 250mg |
627CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VD161-5g |
Pyrrole-3-carbonitrile |
7126-38-7 | 97% | 5g |
7639CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VD161-100mg |
Pyrrole-3-carbonitrile |
7126-38-7 | 97% | 100mg |
279CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H839865-1g |
1H-Pyrrole-3-carbonitrile |
7126-38-7 | 97% | 1g |
1,568.00 | 2021-05-17 | |
| Fluorochem | 220094-250mg |
1H-Pyrrole-3-carbonitrile |
7126-38-7 | 95% | 250mg |
£57.00 | 2022-03-01 | |
| Fluorochem | 220094-1g |
1H-Pyrrole-3-carbonitrile |
7126-38-7 | 95% | 1g |
£162.00 | 2022-03-01 | |
| Fluorochem | 220094-5g |
1H-Pyrrole-3-carbonitrile |
7126-38-7 | 95% | 5g |
£645.00 | 2022-03-01 | |
| Fluorochem | 220094-10g |
1H-Pyrrole-3-carbonitrile |
7126-38-7 | 95% | 10g |
£1015.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H194721-100mg |
Pyrrole-3-carbonitrile |
7126-38-7 | 97% | 100mg |
¥131.90 | 2023-09-02 |
Pyrrole-3-carbonitrile Suppliers
Pyrrole-3-carbonitrile Related Literature
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Issa Yavari,Meysam Ghorbanzadeh,Somayeh Akbarzadeh Org. Biomol. Chem. 2022 20 4352
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Ramakanth Pagadala,Devendar Reddy Kommidi,Shravankumar Kankala,Suresh Maddila,Parvesh Singh,Brenda Moodley,N. A. Koorbanally,Sreekantha B. Jonnalagadda Org. Biomol. Chem. 2015 13 1800
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Lingjuan Zhang,Xianxiu Xu,Qiu-rong Shao,Ling Pan,Qun Liu Org. Biomol. Chem. 2013 11 7393
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Mikhail Yu. Belikov,Sergey V. Fedoseev,Mikhail Yu. Ievlev,Oleg V. Ershov,Victor A. Tafeenko RSC Adv. 2015 5 65316
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Rajni Khajuria,Sumita Dham,Kamal K. Kapoor RSC Adv. 2016 6 37039
Additional information on Pyrrole-3-carbonitrile
Pyrrole-3-carbonitrile (CAS No. 7126-38-7): An Overview of Its Properties, Applications, and Recent Research Advances
Pyrrole-3-carbonitrile (CAS No. 7126-38-7) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical sciences. This compound, also known as 3-cyanopyrrole, is a five-membered heterocyclic aromatic ring with a cyano group attached at the 3-position. The unique structure of pyrrole-3-carbonitrile endows it with a range of interesting chemical and biological properties, making it a valuable building block in various synthetic applications.
The chemical structure of pyrrole-3-carbonitrile is characterized by its aromatic pyrrole ring and the cyano group, which imparts significant electronic and steric effects. The cyano group is highly electronegative and can participate in various chemical reactions, such as nucleophilic addition, electrophilic substitution, and metal complexation. These properties make pyrrole-3-carbonitrile an attractive starting material for the synthesis of more complex molecules.
In recent years, there has been a surge in research focused on the synthesis and applications of pyrrole-3-carbonitrile. One notable area of interest is its use in the development of novel pharmaceuticals. The cyano group in pyrrole-3-carbonitrile can be readily functionalized to introduce various substituents, allowing for the creation of diverse derivatives with potential therapeutic properties. For instance, studies have shown that certain derivatives of pyrrole-3-carbonitrile exhibit potent antitumor activity by targeting specific enzymes involved in cancer cell proliferation.
Beyond its pharmaceutical applications, pyrrole-3-carbonitrile has also found utility in materials science. The aromatic nature of the pyrrole ring and the strong electron-withdrawing effect of the cyano group make it an excellent candidate for the synthesis of conductive polymers and other advanced materials. Research in this area has demonstrated that pyrrole-3-carbonitrile-based polymers exhibit enhanced electrical conductivity and stability, making them suitable for use in electronic devices and sensors.
The synthetic versatility of pyrrole-3-carbonitrile has been further explored through various catalytic methods. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have been particularly effective in generating a wide array of functionalized derivatives. These methods not only improve the efficiency and yield of the synthetic processes but also reduce environmental impact by minimizing waste production.
In addition to its synthetic applications, pyrrole-3-carbonitrile has been studied for its potential as a ligand in coordination chemistry. The cyano group can act as a strong σ-donor and π-acceptor, forming stable complexes with various metal ions. These complexes have shown promise in catalysis, particularly in homogeneous catalytic systems where they can enhance reaction rates and selectivity.
The biological activity of pyrrole-3-carbonitrile derivatives has also been extensively investigated. Several studies have reported that these compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of key metabolic pathways. This makes pyrrole-3-carbonitrile-based compounds potential candidates for developing new antibiotics to combat drug-resistant bacterial strains.
In conclusion, Pyrrole-3-carbonitrile (CAS No. 7126-38-7) is a multifaceted compound with a wide range of applications in chemistry, biochemistry, pharmaceuticals, materials science, and coordination chemistry. Its unique chemical structure and versatile reactivity make it an invaluable building block for the synthesis of complex molecules with diverse functionalities. Ongoing research continues to uncover new possibilities for its use in various scientific and industrial fields, highlighting its significance as a key compound in modern chemistry.
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